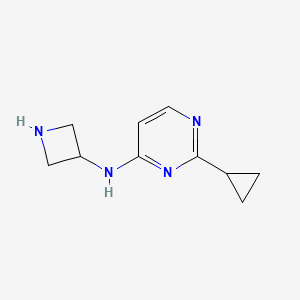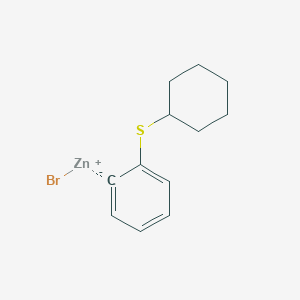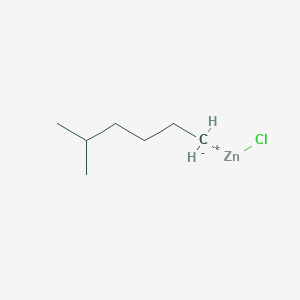
5-MethylhexylZinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-MethylhexylZinc chloride is an organozinc compound with the molecular formula C7H15ClZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-MethylhexylZinc chloride can be synthesized through the reaction of 5-methylhexyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{5-Methylhexyl chloride} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The process may include steps such as purification and concentration to achieve the desired concentration of the compound in the solvent.
Chemical Reactions Analysis
Types of Reactions
5-MethylhexylZinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and Reduction: It can participate in redox reactions, although it is more commonly used in nucleophilic substitution.
Coupling Reactions: It is often used in coupling reactions such as the Negishi coupling, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include halides, palladium catalysts, and various solvents like THF. The reactions are typically carried out under inert conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
5-MethylhexylZinc chloride has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the modification of biomolecules for various studies.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-MethylhexylZinc chloride involves its role as a nucleophile in chemical reactions. It reacts with electrophiles to form new bonds, often facilitated by catalysts such as palladium. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- Methylzinc chloride
- Ethylzinc chloride
- Butylzinc chloride
Uniqueness
5-MethylhexylZinc chloride is unique due to its specific alkyl chain length and branching, which can influence its reactivity and selectivity in chemical reactions. Compared to other organozinc compounds, it offers distinct advantages in certain synthetic applications due to its structural properties.
Properties
Molecular Formula |
C7H15ClZn |
|---|---|
Molecular Weight |
200.0 g/mol |
IUPAC Name |
chlorozinc(1+);2-methylhexane |
InChI |
InChI=1S/C7H15.ClH.Zn/c1-4-5-6-7(2)3;;/h7H,1,4-6H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZEODJPKGKRBHFA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCC[CH2-].Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


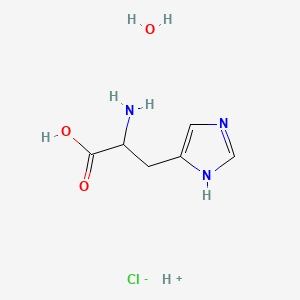


![7,10-Dioxadispiro[3.1.4.1]undecan-2-one](/img/structure/B14886340.png)
![Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14886347.png)
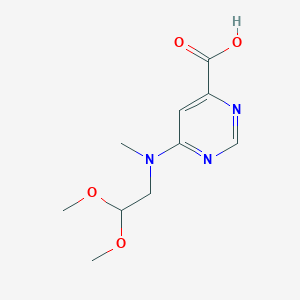
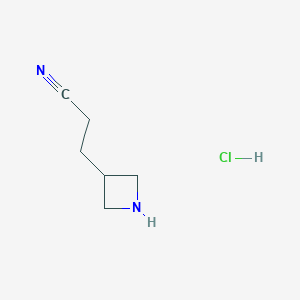
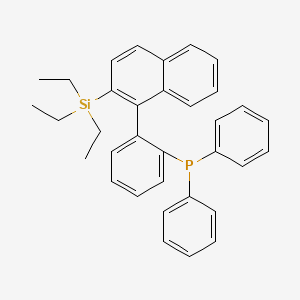
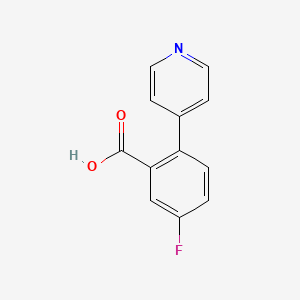
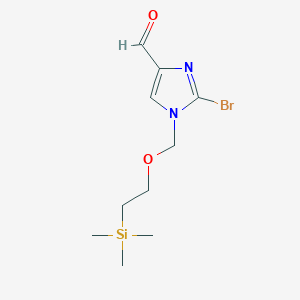
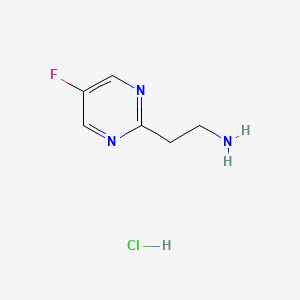
![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
